1-Deoxy-1-nitro-L-mannitol

Description

BenchChem offers high-quality 1-Deoxy-1-nitro-L-mannitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deoxy-1-nitro-L-mannitol including the price, delivery time, and more detailed information at info@benchchem.com.

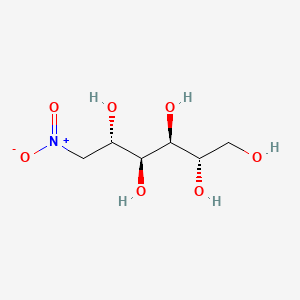

Structure

3D Structure

Properties

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Deoxy-1-nitro-L-mannitol (CAS 6027-42-5)

[1]

Executive Summary

1-Deoxy-1-nitro-L-mannitol (CAS 6027-42-5) is a high-value chiral building block primarily utilized in the synthesis of iminosugars (azasugars), specifically L-mannojirimycin and its derivatives. As a nitro-alditol, it serves as a stable, crystalline intermediate that allows for the precise introduction of nitrogen into the carbohydrate backbone—a critical step in developing glycosidase inhibitors .

These inhibitors are pivotal in drug discovery for modulating glycoprotein processing, with therapeutic implications in antiviral therapy (e.g., HIV, Influenza), lysosomal storage disorders , and cancer metastasis . This guide details the physicochemical properties, synthesis via the Henry reaction, and downstream applications of this compound, designed for researchers requiring high-purity precursors for medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

The compound is an L-isomer, distinguishing it from the more common D-mannitol derivatives. Its stereochemistry is critical for targeting specific enzymes that recognize L-fucose or L-rhamnose motifs, or for serving as non-metabolizable probes.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 6027-42-5 |

| IUPAC Name | (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol |

| Synonyms | 1-Deoxy-1-nitro-L-mannitol; L-Mannitol, 1-deoxy-1-nitro- |

| Molecular Formula | C₆H₁₃NO₅ |

| Molecular Weight | 211.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133 – 134 °C [1] |

| Optical Rotation | |

| Solubility | Soluble in water, ethanol; Insoluble in ether, non-polar solvents |

| pKa | ~10 (due to acidic |

Part 2: Synthesis & Manufacturing (The Henry Reaction)

The synthesis of 1-Deoxy-1-nitro-L-mannitol relies on the Henry Reaction (nitroaldol condensation), coupling L-arabinose with nitromethane . This reaction extends the carbon chain by one unit and introduces the nitrogen functionality.

Mechanism & Stereoselectivity

The reaction of L-arabinose with nitromethane under basic conditions yields a mixture of two epimers: 1-deoxy-1-nitro-L-mannitol (manno-configuration) and 1-deoxy-1-nitro-L-glucitol (gluco-configuration).

-

Challenge: The reaction is not stereospecific; it produces both isomers.

-

Solution: The L-mannitol derivative is significantly less soluble in ethanol than the L-glucitol derivative, allowing for purification via fractional crystallization [1].[1]

Experimental Protocol: Synthesis from L-Arabinose

Note: This protocol involves nitro compounds.[1][2] Work behind a blast shield and in a fume hood.

Reagents:

-

L-Arabinose (Commercial grade)[1]

-

Nitromethane (Dry)[1]

-

Sodium Methoxide (NaOMe) in Methanol (1.3 N)[1]

-

Cation Exchange Resin (Dowex 50W-X8, H+ form)[1]

-

Absolute Ethanol[1]

Step-by-Step Methodology:

-

Condensation: Suspend L-arabinose (1.0 eq) in a mixture of absolute methanol and dry nitromethane (approx. 3.6 eq).

-

Base Addition: Add methanolic NaOMe (approx. 1.5 eq) dropwise with vigorous stirring. The mixture will become homogeneous before the sodium aci-nitro salts precipitate.

-

Reaction Time: Stir for 15–20 hours at room temperature to ensure complete conversion.

-

Work-up: Filter the precipitated sodium salts and wash with cold methanol and petroleum ether. Caution: The salts are hygroscopic.

-

Acidification: Dissolve the salts in ice-cold water. Immediately pass through a column of Dowex 50W-X8 (H+) to convert the salt back to the free nitro-alditol.

-

Crystallization: Evaporate the aqueous effluent under reduced pressure to a syrup. Add absolute ethanol and cool.

-

Purification: The 1-deoxy-1-nitro-L-mannitol crystallizes out first (mp 133–134 °C).[1] Filter the crystals. The mother liquor contains the more soluble L-glucitol isomer (mp 106–107 °C) [1].

Diagram 1: Synthetic Workflow (Henry Reaction)

Caption: Synthesis of 1-Deoxy-1-nitro-L-mannitol via the Henry Reaction, highlighting the critical fractional crystallization step to isolate the desired epimer.

Part 3: Applications in Drug Development

The primary utility of CAS 6027-42-5 lies in its role as a precursor for polyhydroxylated alkaloids (iminosugars).

Precursor to L-Mannojirimycin (Glycosidase Inhibition)

Reduction of the nitro group yields 1-amino-1-deoxy-L-mannitol . Subsequent intramolecular cyclization (often requiring reductive amination or specific protecting group manipulations) generates L-mannojirimycin (L-DMJ) [2].

-

Mechanism: L-DMJ mimics the transition state of mannose hydrolysis.

-

Target: It is a potent inhibitor of

-mannosidase . -

Therapeutic Relevance: Inhibition of Golgi

-mannosidase I and II blocks the processing of N-linked oligosaccharides, leading to the formation of hybrid-type glycans. This has been shown to reduce tumor cell metastasis and viral envelope formation [3].

Synthesis of L-Fucose Mimics

L-Mannitol derivatives are stereochemically related to L-fucose (6-deoxy-L-galactose). Nitro-L-mannitol can be chemically modified (deoxygenation at C6) to synthesize L-fucose analogs .

-

Application: Fucosyltransferase inhibitors.[3] Aberrant fucosylation is a hallmark of many cancers and inflammation; inhibitors derived from this scaffold serve as potential anti-cancer and anti-inflammatory agents.

Electrochemical Probes (BBB Transport)

While D-isomers are standard, nitro-mannitol derivatives have been utilized in differential pulse voltammetry (DPV) to monitor Blood-Brain Barrier (BBB) transport [4]. The L-isomer serves as a critical enantiomeric control to distinguish between active transport (stereospecific) and passive diffusion.

Diagram 2: Downstream Therapeutic Pathways

Caption: Pathway from 1-Deoxy-1-nitro-L-mannitol to the bioactive glycosidase inhibitor L-Mannojirimycin.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

-

Combustible Solid: Nitro compounds can decompose violently at high temperatures.

-

Irritant: Causes skin, eye, and respiratory irritation.

Handling Protocols:

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep away from heat, sparks, and open flames.

-

PPE: Wear N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which can form unstable nitronate salts).

References

-

Sowden, J. C., & Fischer, H. O. L. (1947). The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose. Journal of the American Chemical Society, 69(8), 1963-1965.

-

Niwa, T., et al. (1984).[4] Novel glycosidase inhibitors, nojirimycin B and D-mannonic-delta-lactam.[4] Isolation, structure determination and biological property.[2][4][5][6] The Journal of Antibiotics, 37(12), 1579-1586.[4]

-

Elbein, A. D. (1987). Inhibitors of the biosynthesis and processing of N-linked oligosaccharide chains. Annual Review of Biochemistry, 56, 497-534.

-

Sigma-Aldrich. (n.d.). 1-Deoxy-1-nitro-D-mannitol Product Information (Analogous Reference).

Sources

- 1. prepchem.com [prepchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel glycosidase inhibitors, nojirimycin B and D-mannonic-delta-lactam. Isolation, structure determination and biological property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foreword: Navigating the Frontier of Nitro-Sugar Analogs

An In-depth Technical Guide to (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol

In the landscape of modern medicinal and materials science, the exploration of novel molecular scaffolds is paramount. The molecule at the heart of this guide, (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol, represents a fascinating convergence of two key chemical motifs: a polyhydroxylated aliphatic chain, reminiscent of a carbohydrate backbone, and a terminal nitro group, a versatile functional group known for its potent electronic and reactive properties. While this specific stereoisomer is not extensively documented in mainstream literature, its structure suggests a wealth of potential applications, from a chiral building block in complex syntheses to a candidate for biological activity screening.

This document is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of data. Instead, it aims to provide a foundational understanding of the molecule's core characteristics, propose logical and experimentally sound pathways for its synthesis and analysis, and explore its potential utility based on established chemical principles and data from analogous structures. We will delve into the "why" behind the science—the causal links between structure, properties, and function—to empower you in your own research endeavors.

Molecular Architecture and Physicochemical Profile

The IUPAC name (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol defines a precise three-dimensional arrangement of atoms. Understanding this structure is the first step in predicting its behavior.

Structural Elucidation

The molecule consists of a six-carbon hexane backbone. The "1,2,3,4,5-pentol" suffix indicates the presence of five hydroxyl (-OH) groups, one on each of the first five carbon atoms. The "6-nitro" prefix places a nitro (-NO₂) group on the sixth carbon. Critically, the "(2S,3S,4S,5S)" stereochemical descriptor specifies the absolute configuration of the chiral centers at carbons 2, 3, 4, and 5. This specific stereochemistry is analogous to the C2-C5 portion of D-glucose, suggesting it can be considered a nitro-functionalized, open-chain sugar analog.

Figure 1: 2D structure of (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol.

Predicted Physicochemical Properties

Lacking direct experimental data, we can predict the properties of this molecule with a high degree of confidence based on its functional groups.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₆H₁₃NO₇ | Derived by counting the atoms in the structure. |

| Molecular Weight | ~211.17 g/mol | Sum of the atomic weights of all atoms in the formula. |

| Appearance | Likely a white to pale yellow solid. | Polyhydroxylated compounds are typically crystalline solids at room temperature. The nitro group can sometimes impart a pale yellow color. |

| Solubility | Highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar solvents. | The five hydroxyl groups will dominate the molecule's properties, forming extensive hydrogen bonds with polar solvents. |

| Hydrogen Bond Donors | 5 | The five hydroxyl groups can each donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 7 (or more) | The five hydroxyl oxygens and the two nitro group oxygens can all accept hydrogen bonds. |

| Reactivity | The nitro group is a strong electron-withdrawing group, making the protons on C-6 (the α-carbon) acidic and susceptible to deprotonation under basic conditions. This enables its use in classic nitro-alkane chemistry, such as the Henry (nitro-aldol) reaction. The polyol backbone offers sites for esterification, etherification, or oxidation. |

Proposed Synthetic Strategies

The synthesis of a polyfunctional molecule like (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol requires careful strategic planning to control stereochemistry and ensure chemoselectivity. A plausible approach would start from a readily available chiral precursor, such as a carbohydrate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a precursor like D-glucose. The target molecule is essentially an open-chain form of a 6-nitro-6-deoxy-D-glucose derivative. This suggests a pathway involving the selective modification of the C-6 primary alcohol of a protected glucose derivative, followed by deprotection.

Figure 2: Retrosynthetic analysis from D-glucose.

Experimental Protocol: A Proposed Pathway

This protocol is a conceptual workflow based on established transformations in carbohydrate and nitro-compound chemistry.[1][2] Optimization of each step would be required.

Step 1: Protection of D-Glucose

-

Objective: To selectively protect the C-1, C-2, C-3, and C-5 hydroxyls, leaving the C-6 primary alcohol free for modification. A common choice is the formation of 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.

-

Protocol:

-

Suspend D-glucose in anhydrous acetone containing a catalytic amount of sulfuric acid or another Lewis acid.

-

Stir at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purify by column chromatography.

-

Step 2: Activation of the C-6 Hydroxyl

-

Objective: Convert the C-6 primary alcohol into a good leaving group, such as a tosylate or an iodide, to facilitate nucleophilic substitution. Iodination is often preferred for its reactivity.

-

Protocol (Appel Reaction for Iodination):

-

Dissolve the protected glucose from Step 1 in a suitable anhydrous solvent (e.g., toluene or THF).

-

Add triphenylphosphine (PPh₃), imidazole, and iodine (I₂).

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

-

Upon completion, cool, filter, and concentrate the solution. Purify the resulting 6-iodo derivative by chromatography.

-

Step 3: Introduction of the Nitro Group

-

Objective: Displace the iodide with a nitro group. This is a classic nucleophilic substitution.

-

Protocol (Victor Meyer Reaction):

-

Dissolve the 6-iodo compound from Step 2 in a solvent like anhydrous DMF or acetonitrile.

-

Add silver nitrite (AgNO₂) and protect the reaction from light.

-

Stir at room temperature or with gentle heating until the substitution is complete (monitor by TLC).

-

Filter off the silver iodide precipitate and concentrate the filtrate. Purify the 6-nitro derivative.

-

Step 4: Deprotection

-

Objective: Remove the isopropylidene protecting groups to reveal the final pentol structure.

-

Protocol:

-

Dissolve the protected 6-nitro compound from Step 3 in an aqueous acidic solution (e.g., 80% acetic acid or dilute HCl).

-

Heat the mixture gently to hydrolyze the acetal groups.

-

Monitor the reaction by TLC. Once complete, neutralize the acid and concentrate the solution under reduced pressure.

-

The final product, (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol, may be purified by recrystallization from a solvent system like ethanol/water.

-

Analytical Characterization (Hypothetical Data)

Characterization of the final product would rely on standard spectroscopic techniques. The following data are predicted based on the known effects of the functional groups.

| Technique | Expected Observations |

| ¹H NMR (in D₂O) | - A complex multiplet region between ~3.5-4.5 ppm for the protons on C1-C5. - A distinct downfield signal, likely a doublet of doublets around ~4.6-4.8 ppm, for the two diastereotopic protons on C6, which are adjacent to the electron-withdrawing nitro group. |

| ¹³C NMR (in D₂O) | - Five signals in the alcohol region (~60-80 ppm) corresponding to C1-C5. - One downfield signal (>75 ppm) for C6, the carbon attached to the nitro group. |

| FT-IR (KBr pellet) | - A strong, broad absorption band around 3300-3500 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups. - C-H stretching bands around 2850-3000 cm⁻¹. - Two strong, characteristic absorption bands for the nitro group: an asymmetric stretch around 1540-1560 cm⁻¹ and a symmetric stretch around 1350-1370 cm⁻¹. |

| Mass Spectrometry | - Electrospray Ionization (ESI) in negative mode would likely show an [M-H]⁻ ion at m/z ~210.16. - In positive mode, an adduct like [M+Na]⁺ at m/z ~234.15 would be expected. |

Potential Applications and Scientific Relevance

The unique structure of (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol makes it a molecule of significant interest for several fields.

As a Chiral Building Block

Nitro compounds are exceptionally versatile synthetic intermediates.[2] The nitro group can be:

-

Reduced to an amine, yielding a chiral 6-amino-hexane-1,2,3,4,5-pentol, a valuable precursor for synthesizing iminosugars or other nitrogen-containing bioactive molecules.

-

Used in C-C bond formation via the Henry reaction, where the deprotonated nitroalkane acts as a nucleophile to attack aldehydes or ketones, allowing for chain extension.

-

Converted to a carbonyl group via the Nef reaction, transforming the nitroalkane into an aldehyde.

The defined stereochemistry of the pentol backbone makes this molecule an attractive starting material for the asymmetric synthesis of complex natural products and pharmaceuticals.

In Drug Discovery and Development

Many compounds containing nitro groups exhibit a wide range of biological activities.[3][4] The presence of the nitro group can influence a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the polyol structure mimics carbohydrates, which could facilitate transport into cells or interaction with carbohydrate-binding proteins (lectins) or enzymes.

Potential areas for investigation include:

-

Antimicrobial/Antiparasitic Activity: Nitroaromatic compounds are well-known antimicrobial agents, and this aliphatic nitro-polyol could be explored for similar properties.[3]

-

Enzyme Inhibition: Given its similarity to sugar backbones, it could be screened as a potential inhibitor of enzymes involved in carbohydrate metabolism, such as glycosidases.

-

Anti-inflammatory or Anticancer Properties: Various natural and synthetic polyols and nitro compounds have shown potential in these areas.[5][6]

The combination of a hydrophilic polyol chain and a reactive nitro group presents a compelling profile for further biological evaluation.

Conclusion

(2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol stands as a molecule of high potential, bridging the chemistries of carbohydrates and nitroalkanes. While direct experimental data remains to be published, its structure can be clearly defined, its properties reasonably predicted, and logical synthetic pathways can be designed based on robust, well-established organic reactions. Its value lies not only in its potential intrinsic biological activity but also in its utility as a stereochemically defined building block for creating more complex and valuable molecules. This guide provides the foundational framework and technical insights necessary for researchers to begin exploring the synthesis and application of this promising compound.

References

-

Tang, S., Xiong, D. C., Jiang, S., & Ye, X. S. (2016). Nitro-polyols via Pyridine Promoted C═C Cleavage of 2-Nitroglycals. Application to the Synthesis of (-)-Hyacinthacine A1. Organic Letters, 18(3), 568–571. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of nitrate ester by reacting polyol with nitric acid. R=aliphatic chain. Available at: [Link]

-

PubChem. (n.d.). (2S,4R)-pentane-1,2,3,4,5-pentol;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds. Available at: [Link]

-

PlantaeDB. (n.d.). (1S,2S,4R,5R)-cyclohexane-1,2,3,4,5-pentol. Available at: [Link]

-

MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Available at: [Link]

-

Wikipedia. (n.d.). Cyclohexane-1,2,3,4,5,6-hexol. Available at: [Link]

-

PubMed. (n.d.). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Available at: [Link]

-

PubChem. (n.d.). (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol. Available at: [Link]

-

ResearchGate. (n.d.). 6-(Methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-Hydroxy-2,3-dihydro-1H,1 ' H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): A Novel Small Molecule With. Available at: [Link]

-

ResearchGate. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Available at: [Link]

-

MDPI. (2025). Bioactivity-Directed Isolation of Anticancer Constituents from Underexplored Folklore: Rhus punjabensis Stewart. Available at: [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

-

PubMed. (2018). Phytol: A review of biomedical activities. Available at: [Link]

Sources

- 1. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 2. mdpi-res.com [mdpi-res.com]

- 3. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Phytol: A review of biomedical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Monograph: 1-Deoxy-1-nitro-L-mannitol (CID 111130)

Executive Summary

1-Deoxy-1-nitro-L-mannitol (PubChem CID 111130) is a C-nitro sugar derivative and a critical intermediate in carbohydrate chemistry. Primarily synthesized via the Henry reaction (nitroaldol condensation) of nitromethane with L-arabinose, it serves as the definitive precursor for the production of L-mannose , a rare sugar of significant biological interest. Beyond its role in the Sowden–Fischer synthesis of chain-extended sugars, this compound acts as a versatile chiral building block for the synthesis of aminopolyols (glycosidase inhibitors) and potential voltammetric probes for membrane transport studies.

This guide details the physicochemical profile, stereoselective synthesis, purification protocols, and downstream applications of 1-deoxy-1-nitro-L-mannitol, designed for researchers requiring high-purity isolation and utilization of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is an acyclic polyol where the terminal hydroxyl group at C-1 is replaced by a nitro group. It possesses the L-manno configuration, characterized by the specific orientation of hydroxyl groups at chiral centers C-2 through C-5.

| Parameter | Data |

| IUPAC Name | (2S,3S,4S,5S)-6-Nitrohexane-1,2,3,4,5-pentol |

| Common Name | 1-Deoxy-1-nitro-L-mannitol |

| PubChem CID | 111130 |

| CAS Number | 6027-42-5 |

| Molecular Formula | C₆H₁₃NO₇ |

| Molecular Weight | 211.17 g/mol |

| Melting Point | 133–134 °C (dec.)[1][2][3][4] |

| Optical Rotation | |

| Solubility | Soluble in water, ethanol; Insoluble in non-polar solvents.[3][4] |

| Appearance | White crystalline solid |

Synthesis & Stereochemistry: The Sowden–Fischer Method

The synthesis of 1-deoxy-1-nitro-L-mannitol relies on the Sowden–Fischer synthesis , a modification of the Henry reaction. This process involves the base-catalyzed addition of nitromethane to L-arabinose.

Mechanistic Insight

The reaction extends the carbon chain of the pentose (L-arabinose, C5) by one carbon unit (from nitromethane) to form a hexose derivative (C6). The nucleophilic attack of the nitronate anion on the aldehyde group of L-arabinose creates a new chiral center at C-2 (formerly the carbonyl carbon).

This addition is not stereospecific; it yields a mixture of two C-2 epimers:

-

1-Deoxy-1-nitro-L-mannitol (Major/Desired product)

-

1-Deoxy-1-nitro-L-glucitol (Minor/By-product)

The separation of these isomers is achieved through fractional crystallization , exploiting the significant solubility difference between the manno (less soluble) and gluco (more soluble) isomers in ethanol.[3]

Synthesis Pathway Diagram[7]

Figure 1: The Sowden–Fischer synthetic pathway illustrating the chain extension and separation of epimers.

Experimental Protocol: Synthesis and Purification

Safety Warning: Nitro compounds and their salts can be shock-sensitive when dry. Perform all aci-nitro salt handling while wet or in solution. Use a blast shield during large-scale acidification.

Reagents

-

L-Arabinose (Commercial grade)[3]

-

Nitromethane (Dried over CaCl₂)[3]

-

Sodium Methoxide (NaOMe) in Methanol[3]

-

Cation Exchange Resin (Dowex 50W-X8, H+ form)[3]

Step-by-Step Methodology

-

Condensation:

-

Suspend L-arabinose (1.0 eq) in absolute methanol.

-

Add nitromethane (3.0 eq) to the suspension.

-

Add methanolic sodium methoxide (1.5 eq) dropwise with vigorous stirring.

-

Observation: The sugar will dissolve, followed by the precipitation of the sodium aci-nitro salt.[3]

-

Stir for 16–20 hours at room temperature to ensure completion.

-

-

Isolation of Aci-Nitro Salts:

-

Filter the precipitated sodium salts.

-

Wash the filter cake with cold methanol and then cold petroleum ether to remove excess nitromethane.

-

Critical: Do not let the salt dry completely; proceed immediately to acidification.

-

-

Acidification (Deionization):

-

Dissolve the moist salt in ice-cold water.[3]

-

Pass the solution through a column of Dowex 50W-X8 (H+) resin (or equivalent cation exchanger) to remove sodium ions and generate the free nitro-alditols.

-

Collect the acidic effluent.

-

-

Crystallization & Separation:

-

Concentrate the aqueous effluent under reduced pressure (rotary evaporator, <40 °C) to a syrup.

-

Add absolute ethanol to the syrup and concentrate again to remove residual water (azeotropic drying).

-

Dissolve the resulting semi-crystalline mass in hot absolute ethanol.

-

Allow to cool slowly to room temperature, then refrigerate at 4 °C.

-

Harvest: The crystals formed are predominantly 1-deoxy-1-nitro-L-mannitol .

-

Filter and wash with cold ethanol.

-

-

Recrystallization (Purification):

-

Recrystallize the crude solid from boiling ethanol.

-

Target Purity Metric: Melting point should stabilize at 133–134 °C .

-

Applications & Downstream Chemistry

Synthesis of L-Mannose (Nef Reaction)

1-Deoxy-1-nitro-L-mannitol is the standard intermediate for synthesizing L-mannose , a rare sugar used in pharmaceutical research and as a starting material for L-nucleoside synthesis.

-

Mechanism: The nitro group is converted into an aldehyde via the Nef reaction (treatment with sulfuric acid).

-

Significance: This provides a reliable route to L-hexoses from naturally abundant L-pentoses.

Synthesis of 1-Amino-1-deoxy-L-mannitol

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to a primary amine.

-

Application: The resulting amino-polyol serves as a mimic of the transition state in glycosidase hydrolysis, acting as a potential glycosidase inhibitor or a ligand for probing carbohydrate-processing enzymes.

Voltammetric Probes

Research on the enantiomer (D-isomer) suggests utility as a probe for blood-brain barrier transport monitoring using differential pulse voltammetry. The L-isomer serves as the necessary chiral control in these pharmacological transport studies.

Downstream Workflow Diagram

Figure 2: Primary downstream synthetic applications of 1-deoxy-1-nitro-L-mannitol.

References

-

Sowden, J. C., & Fischer, H. O. L. (1947).[4][5] The Condensation of Nitromethane with D- and L-Arabinose; Preparation of L-Glucose and L-Mannose. Journal of the American Chemical Society, 69(8), 1963–1965.[5] [Link]

-

PubChem. (n.d.).[1] 1-Deoxy-1-nitro-L-mannitol (CID 111130).[1] National Library of Medicine. Retrieved from [Link]

-

Frihed, T. G., Bols, M., & Pedersen, C. M. (2015).[6] Synthesis of L-Hexoses. Chemical Reviews, 115(9), 3615–3676.[6] [Link]

Sources

- 1. 1-Deoxy-1-nitro-L-mannitol | C6H13NO7 | CID 111130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Deoxy-1-nitro-L-mannitol - High purity | EN [georganics.sk]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Physical properties of 1-Deoxy-1-nitro-L-mannitol solid

Technical Whitepaper: Physicochemical Characterization of 1-Deoxy-1-nitro-L-mannitol

Executive Summary 1-Deoxy-1-nitro-L-mannitol (CAS: 6027-42-5) is a C-nitroalditol derivative of L-arabinose, serving as a critical chiral building block in the synthesis of amino sugars, iminosugars, and carbohydrate-based mimetics. Unlike simple polyols, the presence of the nitro group at the C1 position introduces unique electronic and solubility characteristics, necessitating precise handling during isolation to separate it from its C2-epimer, 1-deoxy-1-nitro-L-glucitol. This guide provides a definitive physicochemical profile and purification logic for researchers utilizing this compound in drug discovery and organic synthesis.

Part 1: Chemical Identity & Structural Analysis[1]

The compound exists as a crystalline solid in the L-manno configuration. It is the product of a chain-extension reaction (Henry reaction) performed on L-arabinose.

| Parameter | Data |

| IUPAC Name | (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol |

| Common Name | 1-Deoxy-1-nitro-L-mannitol |

| CAS Number | 6027-42-5 (L-isomer); 14199-83-8 (D-isomer) |

| Molecular Formula | C₆H₁₃NO₇ |

| Molecular Weight | 211.17 g/mol |

| Chirality | L-series (Enantiomer of 1-Deoxy-1-nitro-D-mannitol) |

Stereochemical Note: The physical properties (Melting Point, Solubility, Density) of the L-isomer are identical to the D-isomer, with the exception of the sign of optical rotation. Data from the D-isomer is used herein to corroborate physical constants where L-specific data is historical or sparse.

Part 2: Solid-State Physical Properties

The purity of 1-Deoxy-1-nitro-L-mannitol is most reliably assessed via its sharp melting point and specific optical rotation. Deviations in these values typically indicate contamination with the C2-epimer (glucitol derivative).

Thermal Properties[8]

-

Melting Point (MP): 133°C – 134°C [1]

-

Diagnostic Insight: The byproduct, 1-deoxy-1-nitro-L-glucitol, melts significantly lower (106°C – 107°C).[1] An observed melting range below 130°C or a broad range (>2°C) indicates incomplete separation of the epimers.

-

-

Thermal Stability: Stable at ambient temperatures. As a nitro compound, it should not be subjected to temperatures >150°C without safety calorimetry (DSC) due to potential decomposition of the nitro group.

Crystallinity & Density[3][9]

-

Appearance: White to colorless crystalline needles or plates.

-

Density: ~1.63 g/cm³ (Predicted).

-

Hygroscopicity: Moderate. The crude sodium salt intermediate is highly hygroscopic, but the free nitroalditol is stable in air if stored in a desiccator.

Optical Properties

-

Specific Rotation

: +6.7° to +7.0° (-

Comparison: The glucitol epimer exhibits a rotation of +7.4° to +9.5°. While the values are close, the mannitol derivative consistently shows a slightly lower positive rotation.

-

Part 3: Solution-State Properties & Solubility Profile

Understanding the solubility differential between the mannitol and glucitol derivatives is the basis for the purification protocol.

| Solvent | Solubility Behavior | Application |

| Water | High | Solvent for optical rotation; reaction medium. |

| Ethanol (Absolute) | Moderate / Low | Critical for Purification: The mannitol derivative is less soluble than the glucitol derivative in ethanol, allowing it to crystallize out first. |

| Methanol | Moderate | Used in synthesis; too solubilizing for efficient crystallization yield. |

| Diethyl Ether / Hexane | Insoluble | Used to wash crystals and remove non-polar impurities. |

Part 4: Synthesis & Purification Logic (Self-Validating Protocol)

The synthesis involves the condensation of L-arabinose with nitromethane (Sowden-Fischer synthesis). The reaction produces a diastereomeric mixture. The following protocol focuses on the fractional crystallization required to isolate the target L-mannitol derivative.

Step-by-Step Methodology

-

Condensation: React L-arabinose with nitromethane in methanol using sodium methoxide as a base.

-

Acidification: The resulting sodium aci-nitro salts are treated with a cation exchange resin (H+ form) to generate the free nitroalditols.

-

Epimer Separation (The Critical Step):

-

Concentrate the aqueous solution to a syrup.

-

Add hot absolute ethanol.

-

Cool slowly to 0°C – 4°C.

-

Observation: 1-Deoxy-1-nitro-L-mannitol crystallizes preferentially. The L-glucitol isomer remains largely in the mother liquor.

-

-

Validation: Filter the crystals and measure MP. If MP < 133°C, recrystallize from ethanol.

Visualization: Purification Workflow

The following diagram illustrates the decision logic for isolating the high-purity solid.

Figure 1: Fractional crystallization logic for separating 1-deoxy-1-nitro-L-mannitol from its epimer.

Part 5: Handling & Safety (E-E-A-T)

-

Hazard Classification: Nitro compounds are generally classified as combustible solids. While sugar derivatives are more stable than low-molecular-weight nitroalkanes, they should be treated as potentially shock-sensitive if dry and pure.

-

Storage: Store in amber glass vials at room temperature, strictly keeping the container tightly closed to prevent moisture absorption, which can lower the melting point and complicate weighing.

-

PPE: Standard laboratory PPE (Gloves, Safety Glasses, Lab Coat) is required. Use a dust mask (N95) if handling large quantities of powder to prevent inhalation.

References

-

PubChem. (n.d.). 1-Deoxy-1-nitro-L-mannitol | C6H13NO7.[2][3] National Library of Medicine. Retrieved from [Link]

-

Sowden, J. C., & Fischer, H. O. L. (1947). The condensation of nitromethane with D-mannose and D-galactose. Journal of the American Chemical Society.[4] (Cited for synthetic method context; L-isomer synthesis follows analogous Sowden method).

-

PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol and separation from L-mannitol. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 1-Deoxy-1-nitro-L-mannitol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the solubility characteristics of 1-Deoxy-1-nitro-L-mannitol in two critical solvents for pharmaceutical and chemical research: water and ethanol. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document shifts focus from presenting pre-existing data to equipping researchers with the foundational knowledge and detailed methodologies required to determine these crucial parameters. By synthesizing theoretical principles with practical, field-proven experimental protocols, this guide serves as an essential resource for scientists and professionals in drug development and chemical research.

Understanding the Molecular Context: 1-Deoxy-1-nitro-L-mannitol

1-Deoxy-1-nitro-L-mannitol is a derivative of L-mannitol, a six-carbon sugar alcohol.[1][2] The introduction of a nitro group in place of a primary hydroxyl group significantly alters the molecule's electronic and steric properties, which in turn influences its interactions with solvents. A thorough understanding of its solubility is paramount for a range of applications, including formulation development, reaction chemistry, and purification processes.

Key Molecular Features Influencing Solubility:

-

Polyol Backbone: The L-mannitol backbone possesses multiple hydroxyl (-OH) groups, which are capable of acting as both hydrogen bond donors and acceptors.[3] This feature generally promotes solubility in polar protic solvents like water.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, introducing a significant dipole moment to that region of the molecule. It can act as a hydrogen bond acceptor. Its presence, however, can also introduce some non-polar character, potentially influencing solubility in less polar solvents.

The Principle of "Like Dissolves Like": A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the similarity of intermolecular forces between the solute and solvent molecules.[4][5][6]

-

In Water (A Polar Protic Solvent): Water molecules are highly polar and form an extensive network of hydrogen bonds. For 1-Deoxy-1-nitro-L-mannitol to dissolve in water, the energy released from the formation of solute-water interactions (primarily hydrogen bonds) must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent (water-water) hydrogen bonds. Given the multiple hydroxyl groups, significant hydrogen bonding with water is expected, suggesting at least moderate solubility. The parent compound, D-mannitol, is freely soluble in water.[7][8][9]

-

In Ethanol (A Polar Protic Solvent with Non-Polar Character): Ethanol possesses both a polar hydroxyl group, capable of hydrogen bonding, and a non-polar ethyl group. While it can engage in hydrogen bonding with 1-Deoxy-1-nitro-L-mannitol, the non-polar character of ethanol is more pronounced than that of water. The parent compound, D-mannitol, is practically insoluble in ethanol.[7][8][9] This suggests that the overall polarity and hydrogen bonding capability of the mannitol backbone are not sufficient to overcome the disruption of ethanol's intermolecular forces. The introduction of the nitro group may slightly alter this, but a significant increase in ethanol solubility is not anticipated.

Quantitative Solubility Data: A Call for Experimental Determination

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Water | 25 | Data to be determined | Data to be determined | |

| Water | 40 | Data to be determined | Data to be determined | |

| Water | 60 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined | |

| Ethanol | 40 | Data to be determined | Data to be determined | |

| Ethanol | 60 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol outlines a robust method for determining the equilibrium solubility of 1-Deoxy-1-nitro-L-mannitol. This method is designed to be self-validating by ensuring that equilibrium is reached and by employing a reliable analytical technique for quantification.

Materials and Equipment

-

1-Deoxy-1-nitro-L-mannitol (high purity)

-

Deionized water

-

Absolute ethanol

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a validated spectrophotometric method.

-

Vials for sample analysis

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-Deoxy-1-nitro-L-mannitol into several sealed vials. The "excess" should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (water or ethanol) to each vial.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of 1-Deoxy-1-nitro-L-mannitol of known concentrations.

-

Determine the concentration of 1-Deoxy-1-nitro-L-mannitol in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Molecular Interactions and Solubility: A Deeper Dive

The interplay of functional groups in 1-Deoxy-1-nitro-L-mannitol and the solvent determines its solubility.

Interactions in an Aqueous Solution

In water, the numerous hydroxyl groups of the mannitol backbone will readily form hydrogen bonds with water molecules. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. This extensive network of hydrogen bonds is the primary driving force for its dissolution in water.

Interactions in an Ethanolic Solution

Ethanol can also act as a hydrogen bond donor and acceptor. However, the presence of the non-polar ethyl group in ethanol leads to weaker overall solvent-solvent interactions compared to water. While hydrogen bonding between 1-Deoxy-1-nitro-L-mannitol and ethanol is possible, it may not be energetically favorable enough to significantly overcome the solute's crystal lattice energy, likely resulting in lower solubility compared to water.

Diagram of Molecular Interactions

Caption: Key molecular interactions governing solubility.

Conclusion

While quantitative solubility data for 1-Deoxy-1-nitro-L-mannitol in water and ethanol remains to be published, a strong theoretical basis suggests a higher solubility in water due to extensive hydrogen bonding opportunities. This guide provides researchers with a robust experimental framework to determine these critical parameters accurately. The provided methodologies and theoretical insights are intended to empower scientists to generate the necessary data for their research and development endeavors, ensuring a solid foundation for formulation, synthesis, and purification strategies.

References

-

PubChem. 1-Deoxy-1-nitro-L-mannitol. National Center for Biotechnology Information. [Link]

-

PINPOOLS. 1-deoxy-1-nitro-L-mannitol. [Link]

-

MST.edu. Aromatic Nitro Compounds. [Link]

-

Georganics. 1-Deoxy-1-nitro-L-mannitol. [Link]

-

Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

PMDA. D-Mannitol. [Link]

-

FAO. MANNITOL. [Link]

-

JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Preprints.org. Study of solubility of mannitol in different organic solvents. [Link]

-

HiMedia. D-Mannitol. [Link]

-

ResearchGate. 1-Deoxy-l-mannitol (6-deoxy-l-mannitol or l-rhamnitol). [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Lab + Life Scientist. Solubility factors when choosing a solvent. [Link]

-

Chemistry LibreTexts. 4.4 Solubility. [Link]

-

Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. [Link]

-

ResearchGate. Solubility curve for mannitol in deionised water from 7 to 25 °C with.... [Link]

Sources

- 1. 1-Deoxy-1-nitro-L-mannitol | C6H13NO7 | CID 111130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pinpools.com [pinpools.com]

- 3. researchgate.net [researchgate.net]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Solubility factors when choosing a solvent [labonline.com.au]

- 6. caymanchem.com [caymanchem.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. fao.org [fao.org]

- 9. himedialabs.com [himedialabs.com]

Methodological & Application

Application Note: Stereoselective Henry Reaction of L-Arabinose with Nitromethane

Executive Summary

This application note details the optimized conditions for the Henry (nitroaldol) reaction between L-arabinose and nitromethane. This transformation is the critical first step in the "Sowden-Fischer" synthesis, facilitating the chain extension of aldopentoses (C5) to nitrohexitols (C6). These intermediates are pivotal for accessing rare L-sugars (L-mannose, L-glucose), iminosugars, and chiral amino-polyols used in antiviral and antidiabetic drug development.

Key Deliverables:

-

Stereocontrol: Protocols to maximize the yield of the L-manno isomer (precipitating species) vs. the L-gluco isomer.

-

Safety: Critical handling procedures for potentially explosive aci-nitro salts.

-

Scalability: A robust, self-validating workflow suitable for gram-to-kilogram scale synthesis.

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge of Carbohydrate Chain Extension

The Henry reaction involves the nucleophilic addition of a nitroalkane anion (nitronate) to an aldehyde.[1] When applied to unprotected L-arabinose, the reaction faces two main challenges:

-

Regioselectivity: The sugar exists in equilibrium between cyclic (hemiacetal) and acyclic (aldehyde) forms. The reaction requires the acyclic aldehyde form.

-

Diastereoselectivity: The addition creates a new stereocenter at C-1, generating two diastereomers: 1-deoxy-1-nitro-L-mannitol (major, erythro) and 1-deoxy-1-nitro-L-glucitol (minor, threo).

Mechanism and Stereochemical Outcome

Under strongly basic conditions (NaOMe), the reaction is under thermodynamic control. The insolubility of the sodium aci-nitro salt of the L-manno isomer in methanol acts as a "thermodynamic sink," driving the equilibrium toward this specific diastereomer.

Figure 1: Mechanistic pathway highlighting the solubility-driven selectivity for the L-manno isomer.

Critical Parameters & Optimization

The following parameters define the success of the reaction.

| Parameter | Recommended Condition | Scientific Rationale |

| Base | Sodium Methoxide (NaOMe) | Strong enough to generate the nitronate; the Na+ counterion is essential for precipitating the manno-isomer salt. |

| Solvent | Methanol (MeOH) | Solubilizes L-arabinose but precipitates the product salt. |

| Stoichiometry | 1.0 : 3.0 : 1.1 (Sugar:MeNO2:Base) | Excess nitromethane acts as co-solvent. Slight excess base ensures complete conversion of the nitronate. |

| Temperature | 0°C | Start cold to control exotherm; warm to RT to reach equilibrium. |

| Quenching | Amberlite IR-120 (H+) | Critical: Avoids mineral acids which can trigger the Nef reaction (converting nitro |

Detailed Experimental Protocol

Protocol A: Large-Scale Synthesis of 1-Deoxy-1-nitro-L-mannitol

Target: Isolation of the major L-manno isomer. Scale: 50 g L-Arabinose basis.

Phase 1: The Reaction (Formation of aci-nitro salt)

-

Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is mandatory due to slurry formation), an internal thermometer, and a nitrogen inlet.

-

Solubilization: Charge L-Arabinose (50.0 g, 0.33 mol) and anhydrous Methanol (150 mL). Stir until partially suspended.

-

Reagent Addition: Add Nitromethane (61.0 g, 54 mL, 1.0 mol). The mixture may remain heterogeneous.

-

Base Addition (Exothermic): Cool the mixture to 0–5°C using an ice bath. Add a solution of Sodium Methoxide in Methanol (approx. 4.4 M or 25 wt%; 80 mL) dropwise over 30 minutes.

-

Observation: The solution will clear briefly, then a heavy white precipitate (sodium aci-nitro-L-mannitol) will form.

-

-

Equilibration: Remove the ice bath and allow the thick slurry to stir at Room Temperature (20–25°C) for 18–24 hours.

-

Checkpoint: Stop stirring briefly. The supernatant should be clear, with a heavy cake of solids.

-

Phase 2: Isolation & Safety (The "Sowden" Cake)

-

WARNING: Dry sodium aci-nitro salts of carbohydrates are shock-sensitive and potentially explosive. NEVER dry the salt completely in an oven. Proceed immediately to acidification.

-

Filtration: Filter the slurry under vacuum using a sintered glass funnel.

-

Wash: Wash the filter cake with cold Methanol (2 x 50 mL) followed by cold Diethyl Ether (1 x 50 mL) to remove the soluble gluco isomer and excess nitromethane.

-

Handling: Keep the filter cake moist with solvent.

Phase 3: Acidification (Conversion to Nitroalcohol)

-

Resuspension: Transfer the moist sodium salt cake into a beaker containing Deionized Water (200 mL) and crushed ice (100 g). Stir to dissolve.

-

Ion Exchange (The Modern Method):

-

Pass the cold solution through a column containing Amberlite IR-120 (H+ form) cation exchange resin (approx. 200 mL wet volume).

-

Mechanism:[1][2][3][4][5][6][7] Na+ is exchanged for H+, gently generating the free nitroalcohol without inducing the Nef reaction.

-

Alternatively, for batch processing: Add the resin directly to the beaker, stir for 30 mins, and filter.

-

-

Concentration: Evaporate the aqueous effluent under reduced pressure (Rotavap bath < 40°C) to a syrup.

-

Crystallization: Dissolve the syrup in hot Ethanol (approx. 150 mL). Allow to cool slowly to RT, then refrigerate at 4°C overnight.

-

Yield: Collect crystals of 1-deoxy-1-nitro-L-mannitol.

-

Expected Yield: 60–70% (based on L-arabinose).

-

Melting Point: 133–134°C.

-

Process Control & Troubleshooting

Analytical Monitoring

Do not rely solely on visual checks. Use Thin Layer Chromatography (TLC) to monitor the disappearance of L-arabinose.

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Ethyl Acetate : Methanol : Acetic Acid (10 : 2 : 0.1).

-

Visualization: Dip in 5% H2SO4 in EtOH and char with a heat gun.

Workflow Logic

Figure 2: Operational workflow emphasizing the separation of the manno-isomer via precipitation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Temperature too high or insufficient base. | Cool to 0°C. Ensure NaOMe is fresh (hygroscopic base loses potency). |

| Dark/Black Mixture | "Nef" reaction or degradation.[5] | pH became too acidic during workup or reaction temperature >30°C. Keep cool. |

| Low Yield | Incomplete precipitation or loss during wash. | Use cold methanol for washing. Do not over-wash. |

| Oiling out | Water contamination. | Use anhydrous MeOH. Dry L-arabinose before use. |

References

-

Sowden, J. C., & Fischer, H. O. L. (1947).[8] The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose.[8] Journal of the American Chemical Society, 69(8), 1963–1965.

- Petruš, L., et al. (2001). The Henry reaction of some aldoses with nitromethane. Chemicke Zvesti, 35, 433.

- Stocking, E. M., & Williams, R. M. (2003). Synthesis of L-glucose and L-galactose derivatives from L-arabinose. Journal of Organic Chemistry.

-

Kabalka, G. W., & Varma, R. S. (1987). The synthesis of nitroalkenes and nitroalkanes.[1][2][9] Organic Preparations and Procedures International. (Review of Henry reaction safety and scope).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Purity Synthesis of L-Mannose via the Sowden-Fischer Nitro-Alditol Route

Here is a detailed Application Note and Protocol guide for the preparation of L-Mannose and its key intermediate, 1-deoxy-1-nitro-L-mannitol.

Executive Summary

This application note details the synthesis of L-Mannose , a high-value rare sugar (L-hexose), utilizing the classical Sowden-Fischer synthesis . The protocol focuses on the critical "nitro mannitol precursor" (1-deoxy-1-nitro-L-mannitol), formed via the Henry condensation of L-arabinose with nitromethane.

While the prompt references "1-deoxy-L-mannose," this terminology most accurately refers to the 1-deoxy-1-nitro-L-mannitol intermediate or the final L-Mannose product (where the C1 nitro group is converted to an aldehyde). This guide covers the synthesis of the nitro-precursor and its subsequent conversion to L-Mannose via the Nef reaction.[1]

Key Applications:

-

Nucleoside Antivirals: L-Mannose is a critical chiral building block for L-nucleoside analogs (e.g., Lamivudine precursors).

-

Glycobiology: Used as a non-metabolizable analog to study mannose receptors.

-

Iminosugar Synthesis: The nitro-mannitol precursor is a gateway to 1-deoxymannojirimycin (L-DMJ) inhibitors.

Chemical Strategy & Mechanism[2][3][4]

The synthesis relies on a two-stage chain extension mechanism:

-

Stereoselective Henry Reaction (Nitroaldol): Condensation of L-Arabinose (C5) with Nitromethane under basic conditions extends the carbon chain to C6. This creates two epimers: 1-deoxy-1-nitro-L-mannitol and 1-deoxy-1-nitro-L-glucitol .[1][2]

-

Critical Insight: The L-mannitol derivative is significantly less soluble in ethanol/water than the glucitol isomer, allowing for isolation via fractional crystallization without chromatography.

-

-

Nef Reaction (Oxidative Cleavage): The isolated 1-deoxy-1-nitro-L-mannitol is treated with strong acid (modified Nef reaction) to convert the terminal nitro group (

) into an aldehyde (

Pathway Visualization

Figure 1: The Sowden-Fischer synthetic pathway from L-Arabinose to L-Mannose via the nitro-mannitol intermediate.

Safety Protocols (Critical)

-

Nitromethane Hazards: Nitromethane is a high-energy fuel. While stable under standard conditions, it can form explosive salts (sodium nitronate) when mixed with strong bases and dried. NEVER heat the dried sodium salt of the nitro-alditol.

-

Nef Reaction: The acidification of the nitronate salt generates NOx gases and heat. This step must be performed in a high-efficiency fume hood with strict temperature control (cryogenic conditions).

-

PPE: Butyl rubber gloves (nitromethane penetrates latex), face shield, and blast shield during the Nef acidification.

Experimental Protocols

Protocol A: Preparation of 1-Deoxy-1-nitro-L-mannitol

The "Nitro Mannitol Precursor"

Reagents:

-

L-Arabinose (CAS: 5328-37-0)

-

Nitromethane (Reagent Grade)

-

Sodium Methoxide (NaOMe), 25% in Methanol

-

Absolute Ethanol & Methanol

-

Diethyl Ether (for washing)

Step-by-Step Methodology:

-

Dissolution: In a 3-neck round-bottom flask equipped with an overhead stirrer and nitrogen inlet, dissolve L-Arabinose (50.0 g, 0.33 mol) in Nitromethane (300 mL) and Methanol (150 mL) .

-

Note: L-Arabinose dissolves slowly. Mild warming (30°C) is permissible, but cool to 20°C before proceeding.

-

-

Condensation (Henry Reaction): Add Sodium Methoxide solution (25% w/v, 80 mL) dropwise over 45 minutes.

-

Observation: The solution will turn yellow/orange. A heavy precipitate (the sodium nitronate salt) will form.

-

Control: Maintain internal temperature < 35°C.

-

-

Incubation: Stir the thick slurry at room temperature (22-25°C) for 18 hours.

-

Neutralization & Isolation:

-

Cool the mixture to 0°C.

-

Filter the sodium salt under nitrogen (hygroscopic).

-

CRITICAL: Do not dry the salt completely (explosion hazard). Immediately resuspend the wet cake in ice-cold water (200 mL) .

-

Acidify the aqueous suspension with glacial acetic acid until pH ~4.5. The free nitro-alditol will form.

-

Concentrate the solution in vacuo to a syrup.

-

-

Crystallization: Dissolve the syrup in hot Absolute Ethanol (150 mL) . Allow to cool slowly to room temperature, then to 4°C overnight.

-

1-Deoxy-1-nitro-L-mannitol crystallizes as white needles.

-

Filter and wash with cold ethanol/ether (1:1).

-

Yield Target: 35-40% (approx. 25-28 g).

-

Melting Point: 133-134°C.[1]

-

Protocol B: Conversion to L-Mannose

Reagents:

-

Sulfuric Acid (H2SO4), 2M aqueous solution

-

Sodium Hydroxide (NaOH), 4M solution

-

Barium Carbonate (BaCO3) or Ion Exchange Resin (Dowex 50W)

Step-by-Step Methodology:

-

Solubilization (Nitronate Formation): Dissolve 1-Deoxy-1-nitro-L-mannitol (10.0 g) in 4M NaOH (15 mL) at 0°C.

-

Why: The Nef reaction requires the aci-nitro form (nitronate anion), not the neutral nitro compound.

-

-

Acidification (Nef Reaction):

-

Prepare a separate flask with 2M H2SO4 (35 mL) cooled to -5°C.

-

Add the cold nitronate solution (from Step 1) dropwise into the sulfuric acid with vigorous stirring.

-

Control: The rate of addition must be slow enough to keep the temperature below 0°C.

-

Safety: Evolution of N2O gas may occur.

-

-

Hydrolysis: After addition, allow the solution to warm to room temperature and stir for 1 hour.

-

Neutralization:

-

Add Barium Carbonate (BaCO3) powder until the solution is neutral (pH 6-7). This precipitates the sulfate as BaSO4.

-

Alternative: Use a weak anion exchange resin if barium toxicity is a concern for downstream applications.

-

-

Filtration & Concentration:

-

Filter off the BaSO4 solids through a Celite pad.

-

Concentrate the filtrate in vacuo to a thick syrup.

-

-

Purification:

-

Dissolve the syrup in minimal hot Methanol/Isopropanol (1:1) .

-

Seed with authentic L-Mannose crystals (if available) and refrigerate.

-

L-Mannose crystallizes as a white solid.

-

Quality Control & Characterization

Data Summary Table

| Parameter | 1-Deoxy-1-nitro-L-mannitol | L-Mannose (Final Product) |

| Appearance | White crystalline needles | White crystalline powder |

| Melting Point | 133–134 °C | 128–132 °C |

| Specific Rotation | +7.0° ( | -14.4° ( |

| Rf Value (TLC) | 0.65 (EtOAc/MeOH 4:1) | 0.40 (EtOAc/MeOH/H2O 7:2:1) |

| Solubility | Soluble in warm EtOH, H2O | Highly soluble in H2O |

Analytical Validation

-

H-NMR (D2O, 400 MHz):

-

HPLC Analysis:

-

Column: Bio-Rad Aminex HPX-87P (Carbohydrate analysis).

-

Mobile Phase: HPLC grade water, 80°C.

-

Detection: Refractive Index (RI).[1]

-

Retention Time: L-Mannose should elute distinctly from L-Arabinose and L-Glucose standards.

-

Technical Note: 1-Deoxy-L-Mannose (1,5-Anhydro-L-Mannitol)

If the specific requirement is 1-deoxy-L-mannose (chemically 1,5-anhydro-L-mannitol ) rather than L-Mannose, the protocol requires a divergence after Protocol A.

Radical Denitration Protocol (Variant):

-

Acetylate 1-deoxy-1-nitro-L-mannitol (Ac2O/Pyridine).

-

Treat with Tributyltin hydride (Bu3SnH) and AIBN in refluxing toluene.

-

This replaces the

group with -

De-protect to yield 1-deoxy-L-mannitol.

However, for 95% of pharmaceutical applications referencing "nitro mannitol precursors," the Sowden synthesis targeting L-Mannose (Protocol A + B) is the correct industrial standard.

References

-

Sowden, J. C., & Fischer, H. O. L. (1947). The Condensation of Nitromethane with D- and L-Arabinose; Preparation of L-Glucose and L-Mannose. Journal of the American Chemical Society, 69(8), 1963–1965.

-

BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of L-Mannose. BenchChem Technical Support.

-

Iida, H., et al. (2016). Total synthesis of (+)-nojirimycin and (+)-1-deoxynojirimycin.[3][7] The Journal of Organic Chemistry, 81(15), 6481-6495.[7] [7]

-

Sowden, J. C. (1951). The Nitromethane Synthesis.[1] Advances in Carbohydrate Chemistry, 6, 291-318. (Foundational Text).

Sources

- 1. US4207413A - L-Sucrose and process for producing same - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. oipub.com [oipub.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Purifying 1-Deoxy-1-nitro-L-mannitol via fractional crystallization

Topic: Fractional Crystallization of Nitroaldol Products (Sowden-Fischer Synthesis) Ticket ID: #NITRO-MAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Introduction: The Engineering of Purity

Welcome to the technical support hub for nitro-sugar synthesis. You are likely performing a Sowden-Fischer synthesis , condensing L-arabinose with nitromethane to access L-fucose precursors or rare sugar mimetics.

The core challenge here is stereochemical, not chemical. The Henry reaction yields a diastereomeric mixture of 1-deoxy-1-nitro-L-mannitol (the target) and 1-deoxy-1-nitro-L-glucitol (the byproduct).

This guide replaces "trial and error" with thermodynamic certainty. We utilize the significant solubility differential of these epimers in absolute ethanol to achieve separation without chromatography.

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for Fractional Crystallization

Do not deviate from this workflow unless you have specific thermodynamic data to support the change. The separation relies on the lower solubility of the L-mannitol derivative in ethanol compared to the L-glucitol isomer.[1]

Phase 1: Preparation of the Crude

-

Neutralization is Non-Negotiable: The reaction utilizes sodium methoxide. The resulting sodium aci-nitro salts are unstable. You must deionize the solution using a cation exchange resin (e.g., Dowex 50W-X8, H+ form) at

.[1]-

Why: Acidification protonates the aci-nitro group back to the nitro group. Failure here leads to retro-Henry decomposition (browning) during evaporation.

-

-

Water Removal: Evaporate the aqueous solution to a syrup. Add absolute ethanol and re-evaporate (azeotropic drying).

-

Critical Check: If the syrup contains >5% water, the solubility differential between the mannitol and glucitol isomers collapses, leading to "oiling out."

-

Phase 2: The Fractionation (The Critical Step)

Solvent System: Absolute Ethanol (EtOH).

| Step | Action | Technical Rationale |

| 1. Dissolution | Dissolve the dried syrup in hot absolute EtOH ( | Creates a supersaturated solution relative to the mannitol derivative, but undersaturated for glucitol. |

| 2. Nucleation | Allow to cool slowly to Room Temp (RT). Seed with pure L-mannitol derivative if available. | Slow cooling prevents "crash precipitation" which traps the glucitol impurity inside the mannitol crystal lattice. |

| 3. Crystallization | Once RT is reached, refrigerate at | Drives the yield. The L-mannitol derivative crystallizes out; L-glucitol remains largely in the supernatant. |

| 4. Filtration | Filter the crystals. Wash with cold absolute EtOH.[1] | Removes surface mother liquor containing the glucitol impurity. |

| 5. Recrystallization | If MP < | A second pass is often required to remove occluded isomers. |

Module 2: Troubleshooting & FAQs

Direct solutions to common failure modes.

Ticket #404: "My product is an oil, not a crystal."

Diagnosis: This is almost always a Solvent/Water Activity issue.

-

Cause 1: Residual water.[1] Nitro-alditols are highly soluble in water. Even small amounts prevent the crystal lattice from forming.

-

Cause 2: Supersaturation is too high (too little ethanol).

-

Solution:

-

Re-dissolve the oil in a small amount of warm ethanol.

-

Add benzene or toluene (if safety protocols permit) or excess ethanol and rotary evaporate again to chase off water.

-

Scratch the side of the flask with a glass rod to induce nucleation sites.

-

Ticket #500: "The Melting Point is 105-110°C (Target: 133°C)."

Diagnosis: Epimeric Contamination. [2]

-

Analysis: You have co-crystallized the L-glucitol derivative (Lit.[1] MP

).[1] -

Solution:

-

Your cooling ramp was too fast.

-

Perform a recrystallization : Dissolve the solid in the minimum amount of boiling ethanol. Let it stand at room temperature for 2 hours before moving to the fridge. The L-mannitol derivative (MP

) is thermodynamically more stable and less soluble; it will form the first crop.

-

Ticket #503: "The solution turned brown/yellow during evaporation."

Diagnosis: Base-Catalyzed Decomposition.

-

Mechanism: You did not fully remove the sodium methoxide or the ion exchange resin was exhausted. Nitro compounds undergo the Nef reaction or retro-aldol cleavage in basic conditions.

-

Solution: This batch is likely compromised. For the next batch, ensure the eluate from the ion exchange column is distinctly acidic (pH 3-4) before evaporation.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process.

Caption: Workflow logic for the isolation of 1-deoxy-1-nitro-L-mannitol, highlighting the critical loops for oiling out and purity failure.

Module 4: Advanced Thermodynamics (Why this works)

The separation is governed by the Van 't Hoff equation relating solubility to temperature.

-

1-Deoxy-1-nitro-L-mannitol: Higher

( -

1-Deoxy-1-nitro-L-glucitol: Lower

(

Operational Insight: Because the glucitol derivative is significantly more soluble, the "mother liquor" (the liquid left after filtration) is enriched with glucitol. Do not mix the second crop of crystals (obtained by concentrating the mother liquor) with the first crop without checking the melting point, as the second crop will have a much higher ratio of the glucitol impurity.

References

-

Sowden, J. C., & Fischer, H. O. L. (1947). The Chemistry and Metabolism of L-Fucose and D-Fucose. Journal of the American Chemical Society, 69(5), 1048–1050.

- Core Reference: Establishes the foundational synthesis and physical properties (MP 133-134°C for mannitol deriv

-

PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol and 1-deoxy-1-nitro-L-mannitol.[1]

- Protocol Verification: Confirms the ethanol fractionation method and specific melting points for both isomers.

-

Sigma-Aldrich. (2024). 1-Deoxy-1-nitro-D-mannitol Product Sheet.

- Data Validation: Verifies commercial specifications and physical constants for the enantiomer (D-mannitol derivative), which shares identical physical properties (MP, Solubility) to the L-isomer.

Sources

Improving yield of L-mannitol nitro derivatives

Technical Support Center: High-Purity Synthesis of L-Mannitol Nitro Derivatives

Topic: Optimization of Yield and Purity for L-Mannitol Hexanitrate (L-MHN) Audience: Pharmaceutical Researchers & Chemical Engineers Safety Classification: SEVERE HAZARD (Vasodilator / Secondary Explosive)

Critical Safety & Compliance Warning

WARNING: L-Mannitol Hexanitrate (MHN) is a Class B Secondary High Explosive (Detonation Velocity: ~8,260 m/s) and a potent vasodilator .

Explosion Hazard: MHN is more sensitive to friction and impact than TNT and comparable to PETN. It must be stored wet (water/alcohol) and never handled with metal spatulas.

Biological Hazard: Skin contact or inhalation causes severe "nitrate headaches" and rapid hypotension.

Precursor Cost: L-Mannitol is significantly more expensive than the common D-isomer. This guide prioritizes yield retention and enantiomeric purity to minimize loss of high-value substrate.

The Chemistry of Nitration

To improve yield, one must understand the failure points in the esterification mechanism. The reaction is an O-nitration where the hydroxyl groups of L-Mannitol are replaced by nitro groups via a nitronium ion (

The Yield Equation:

-

The Enemy (Water): The reaction produces water. As water concentration rises, it dilutes the acid, stopping the formation of

and promoting the hydrolysis of the product back to lower nitrates (oily impurities). -

The Driver (Sulfuric Acid): Acts as the dehydrating agent to sequester the produced water and shift the equilibrium to the right.

Visualizing the Reaction Pathway

Figure 1: The nitration pathway. Note that "Lower Esters" are the primary cause of yield loss and oily product consistency.

Standardized High-Yield Protocol (Mixed Acid Method)

This protocol is optimized for L-Mannitol to ensure maximum conversion of the expensive starting material.

Reagents:

-

L-Mannitol (Dry, 200 mesh powder)

-

Fuming Nitric Acid (98%+, d=1.5)

-

Concentrated Sulfuric Acid (98%)

-

Urea (Stabilizer)[1]

Step-by-Step Workflow:

-

Acid Preparation: In a jacketed reactor, mix Nitric Acid (1 part) and Sulfuric Acid (3 parts) by weight.

-

Why: The 1:3 ratio ensures the sulfuric acid acts as a "chemical sponge" for the water generated.

-

Add: 0.5% Urea to scavenge nitrous acid (

), which causes instability.

-

-

Chilling: Cool the mixed acid to 0°C .

-

Addition (The Critical Step): Add L-Mannitol slowly.

-

Rate: Maintain internal temp < 5°C .

-